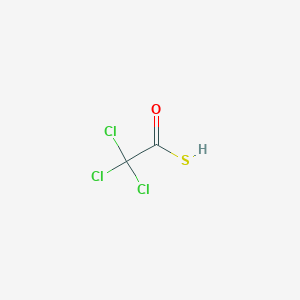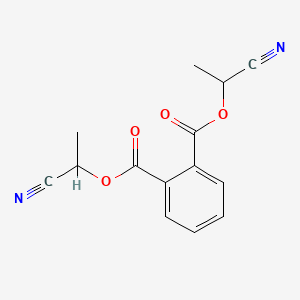
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol is a compound of interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol typically involves the reaction of substituted salicylaldehyde with appropriate sulfinylating agents. One common method includes the use of manganese (III) acetate as an oxidizing agent to promote the condensation of substituted 2-hydroxybenzaldehydes with aromatic diamines under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyphenyl)sulfinylsulfinylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process allows the compound to exhibit unique photophysical properties, such as dual fluorescence, which can be harnessed in various applications . The molecular targets and pathways involved include interactions with hydrogen-bonded systems and charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
Comparison: 2-(2-Hydroxyphenyl)sulfinylsulfinylphenol is unique due to its dual sulfinyl groups, which impart distinct reactivity compared to similar compounds like 2-(2-Hydroxyphenyl)benzoxazole and 2-(2-Hydroxyphenyl)benzimidazole
Eigenschaften
CAS-Nummer |
5417-25-4 |
|---|---|
Molekularformel |
C12H10O4S2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)sulfinylsulfinylphenol |
InChI |
InChI=1S/C12H10O4S2/c13-9-5-1-3-7-11(9)17(15)18(16)12-8-4-2-6-10(12)14/h1-8,13-14H |
InChI-Schlüssel |
LIAWNNIXDQVCJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)S(=O)S(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


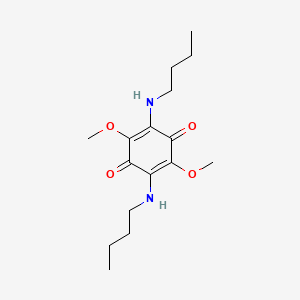
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
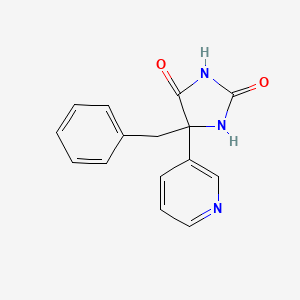

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
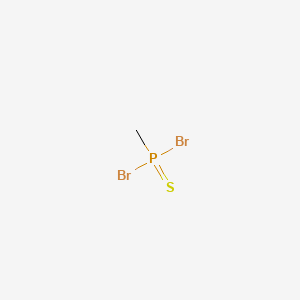
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
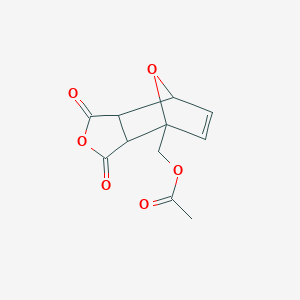

![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
